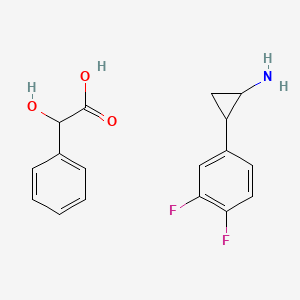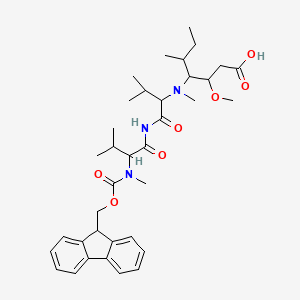
2,3,14,22,25-Pentahydroxycholest-7-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecdysone is a steroidal prohormone of the major insect molting hormone 20-hydroxyecdysone. It plays a crucial role in the development and metamorphosis of arthropods, including insects and crustaceans.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecdysone can be synthesized through various chemical transformations, including esterification, oxidation, reduction, alkylation, amination, and fluorination. These processes often involve the use of specific reagents and catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of ecdysone primarily involves the extraction from natural sources, particularly plants. High-performance liquid chromatography (HPLC) is widely used for the separation and purification of ecdysteroids. This method is efficient for both analytical and preparative purposes .
Chemical Reactions Analysis
Types of Reactions: Ecdysone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various semi-synthetic analogs of ecdysone, which exhibit different biological activities .
Scientific Research Applications
Ecdysone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal transformations.
Biology: Plays a vital role in the study of insect development and metamorphosis.
Medicine: Investigated for its potential pharmacological activities, including anti-tumor and adaptogenic effects.
Industry: Utilized in agriculture as a natural pesticide due to its role in disrupting the growth and development of insect pests
Mechanism of Action
Ecdysone exerts its effects by binding to the ecdysone receptor, a nuclear receptor protein. This binding induces the expression of genes required for molting and metamorphosis in insects. The ecdysone receptor forms a heterodimer with another nuclear receptor, ultraspiracle protein, to regulate gene expression .
Comparison with Similar Compounds
Ecdysone is part of a larger group of compounds known as ecdysteroids. Similar compounds include:
20-Hydroxyecdysone: The most active and frequently occurring ecdysteroid.
Ecdysterone: Another naturally occurring ecdysteroid with similar biological activities.
Uniqueness: Ecdysone is unique due to its widespread occurrence in both the animal and plant kingdoms and its significant role in the development and metamorphosis of arthropods. Unlike other steroid hormones, ecdysteroids do not exhibit toxic, androgenic, or estrogenic effects in humans .
Properties
IUPAC Name |
17-(3,6-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZCKBFRMILAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859826 |
Source


|
| Record name | 2,3,14,22,25-Pentahydroxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13395641.png)

![n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13395652.png)




![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)

![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
![[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13395711.png)

![6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-](/img/structure/B13395719.png)
